methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
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Overview
Description
Methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a complex organic compound with a unique structure that includes a chromeno-oxazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves multiple steps. One common method includes the condensation of 2-chlorobenzylamine with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, followed by cyclization to form the oxazin ring. The final step involves esterification with methyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazin ring to a more saturated form.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives .
Scientific Research Applications
Methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chromeno-oxazin ring system is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C22H20ClNO5 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
methyl 2-[9-[(2-chlorophenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C22H20ClNO5/c1-13-15-7-8-19-17(21(15)29-22(26)16(13)9-20(25)27-2)11-24(12-28-19)10-14-5-3-4-6-18(14)23/h3-8H,9-12H2,1-2H3 |
InChI Key |
HISFEPHAAIGFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl)CC(=O)OC |
Origin of Product |
United States |
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